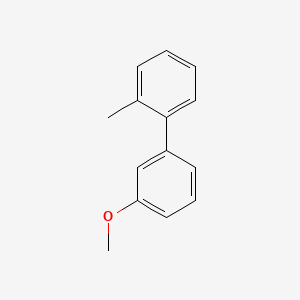

3-Methoxy-2'-methyl-1,1'-biphenyl

Description

3-Methoxy-2'-methyl-1,1'-biphenyl is a substituted biphenyl compound characterized by a methoxy group (-OCH₃) at the 3-position of one phenyl ring and a methyl group (-CH₃) at the 2'-position of the second phenyl ring. This structural configuration confers unique physicochemical properties, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula |

C14H14O |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-methoxy-3-(2-methylphenyl)benzene |

InChI |

InChI=1S/C14H14O/c1-11-6-3-4-9-14(11)12-7-5-8-13(10-12)15-2/h3-10H,1-2H3 |

InChI Key |

VFBNCHIKVGMGHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of another aromatic ring in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods

Industrial production of 3-Methoxy-2’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of phenol derivatives.

Reduction: Formation of partially or fully hydrogenated biphenyl derivatives.

Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methoxy-2’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Below is a comparison of 3-Methoxy-2'-methyl-1,1'-biphenyl with two closely related biphenyl derivatives:

Notes:

- 2-Ethynyl-3'-methoxy-1,1'-biphenyl (CAS 445262-73-7) shares a methoxy group but includes an ethynyl (-C≡CH) substituent, enhancing reactivity for coupling reactions .

- Methyl and methoxy groups generally increase hydrophobicity and electron-donating effects, influencing solubility and binding affinity in drug-receptor interactions .

Functional Group Impact on Properties

- Methoxy vs. Ethynyl: Methoxy groups improve solubility in polar solvents, whereas ethynyl groups facilitate cross-coupling reactions (e.g., Sonogashira reactions) .

- Methyl Substituents : Methyl groups at ortho positions (e.g., 2'-methyl) can induce steric hindrance, affecting molecular packing in crystalline phases .

Analytical Challenges

- Detection : Biphenyl derivatives with methoxy/methyl groups are often quantified via LC-MS/MS due to their low volatility and trace-level presence in pharmaceuticals .

- Crystallography : Substituted biphenyls like 2,200-bis(methoxymethoxy)-3 () require slow solvent evaporation for X-ray-quality crystals, a method applicable to 3-Methoxy-2'-methyl-1,1'-biphenyl .

Research Findings and Gaps

- Synthetic Routes : Suzuki-Miyaura coupling (used in ) is a plausible method for synthesizing 3-Methoxy-2'-methyl-1,1'-biphenyl, though direct evidence is lacking.

- Data Limitations : Melting/boiling points, spectral data (NMR, IR), and toxicity profiles for 3-Methoxy-2'-methyl-1,1'-biphenyl are absent in the provided sources, highlighting a need for further study.

Biological Activity

3-Methoxy-2'-methyl-1,1'-biphenyl is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

3-Methoxy-2'-methyl-1,1'-biphenyl is characterized by a biphenyl structure with a methoxy group at the 3' position and a methyl group at the 2 position. This unique arrangement influences its reactivity and biological interactions.

The biological activity of 3-Methoxy-2'-methyl-1,1'-biphenyl is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy and methyl groups enhances its lipophilicity, potentially facilitating membrane permeability and binding affinity to biological targets.

Antimicrobial Activity

Research indicates that derivatives of biphenyl compounds, including 3-Methoxy-2'-methyl-1,1'-biphenyl, exhibit significant antimicrobial properties. In a study evaluating the antifungal activity against Candida albicans, compounds similar to 3-Methoxy-2'-methyl-1,1'-biphenyl showed minimum inhibitory concentration (MIC) values ranging from 37 to 124 μg/mL .

Antioxidant Activity

The compound has also been studied for its antioxidant potential. Antioxidant assays demonstrated that biphenyl derivatives can scavenge free radicals effectively, with an effective concentration (EC50) value ranging from 19 to 31 μg/mL for certain derivatives . This property suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

In vitro studies have shown that 3-Methoxy-2'-methyl-1,1'-biphenyl exhibits antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer). The results indicated that the compound could inhibit cell proliferation depending on its concentration .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Methoxy-2'-methyl-1,1'-biphenyl | Methoxy and methyl groups on biphenyl | Antimicrobial, antioxidant, anticancer |

| 3-Methoxy-1,1'-biphenyl | Lacks methyl group | Different biological activity profile |

| 4-Methoxy-2-methyl-1,1'-biphenyl | Different substitution pattern | Varies in properties and applications |

The presence of both methoxy and methyl groups in 3-Methoxy-2'-methyl-1,1'-biphenyl sets it apart from its analogs, which may lack one or both functional groups. This structural uniqueness contributes to its distinct chemical properties and biological activities.

Case Studies

Several studies have focused on synthesizing oxygenated derivatives of biphenyl compounds and evaluating their biological activities. For instance:

- A study involving lipase-catalyzed epoxidation followed by microbial oxidation yielded hydroxy ketones with varying yields (36–62.5%) and assessed their antimicrobial and anticancer activities .

- Another investigation highlighted the cytotoxic effects of similar compounds against cancer cell lines while demonstrating low toxicity towards normal cells .

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-2'-methyl-1,1'-biphenyl, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of biphenyl derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) using aryl halides and boronic acids. For methoxy-substituted biphenyls, catalysts like AlPhos (a biphenyl-based phosphine ligand) may enhance regioselectivity and yield under mild conditions . Key variables include:

- Catalyst loading : Higher catalyst concentrations (e.g., 5-10 mol%) improve coupling efficiency but may increase purification complexity.

- Solvent system : Polar aprotic solvents (e.g., DMF or THF) are preferred for solubility, while aqueous bases (e.g., Na₂CO₃) facilitate deprotonation.

- Temperature : Reactions often proceed at 80–100°C, but microwave-assisted synthesis can reduce time and side products.

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from regioisomers or unreacted precursors.

Q. How can researchers validate the structural identity and purity of 3-Methoxy-2'-methyl-1,1'-biphenyl?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the methoxy group (–OCH₃) typically appears as a singlet at ~3.8 ppm in ¹H NMR, while biphenyl protons show splitting patterns dependent on substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₄H₁₄O₂: calculated 214.0994).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and refine using SHELXL .

- HPLC-PDA : Purity (>95%) can be assessed via reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Q. What safety precautions are essential when handling 3-Methoxy-2'-methyl-1,1'-biphenyl?

Methodological Answer:

- Hazard Identification : Similar biphenyl derivatives exhibit acute toxicity (H302, H315) and respiratory irritation (H335) . Assume comparable risks for this compound.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. For aerosol-prone steps (e.g., grinding), employ P95 respirators .

- Engineering Controls : Perform reactions in a fume hood with negative pressure. Avoid dust generation during weighing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for substituted biphenyls?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

- Regioisomeric impurities : Use 2D NMR (COSY, NOESY) to distinguish between ortho/meta/para substitution .

- Solvent artifacts : Ensure deuterated solvents are dry; residual protons (e.g., in CDCl₃) can obscure signals.

- Dynamic effects : Variable-temperature NMR may resolve overlapping peaks caused by rotational barriers in biphenyl systems .

Cross-validate with computational chemistry (DFT calculations for NMR chemical shifts) to reconcile experimental and theoretical data .

Q. What strategies optimize the catalytic efficiency of 3-Methoxy-2'-methyl-1,1'-biphenyl in asymmetric synthesis?

Methodological Answer: Biphenyl derivatives are often used as ligands or chiral auxiliaries . To enhance enantioselectivity:

- Ligand modification : Introduce electron-withdrawing groups (e.g., –CF₃) to the biphenyl backbone to tune metal coordination .

- Solvent polarity : Non-polar solvents (e.g., toluene) may favor tighter transition states in Pd-catalyzed couplings .

- Additives : Silver salts (Ag₂O) can scavenge halides, improving catalyst turnover .

Screen conditions via Design of Experiments (DoE) to identify optimal parameters .

Q. How can researchers address low yields in large-scale synthesis of 3-Methoxy-2'-methyl-1,1'-biphenyl?

Methodological Answer: Scale-up challenges often stem from:

- Mass transfer limitations : Use continuous-flow reactors to enhance mixing and heat dissipation.

- By-product formation : Monitor reaction progress with in-line FTIR or Raman spectroscopy to terminate reactions at peak yield .

- Purification bottlenecks : Replace column chromatography with crystallization-driven purification (e.g., using ethanol/water mixtures) .

Data-Driven Research Applications

Q. What role does 3-Methoxy-2'-methyl-1,1'-biphenyl play in drug discovery pipelines?

Methodological Answer: Biphenyl cores are common in pharmacophores targeting GPCRs or kinases. To evaluate bioactivity:

- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinity.

- ADMET profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 assays) .

- In vitro assays : Test for cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity via ELISA) .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

Methodological Answer:

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with biological activity or solubility .

- Molecular dynamics : Simulate ligand-receptor binding to identify steric or electronic clashes .

- Crystal structure prediction (CSP) : Use SHELXD to predict polymorphs and optimize solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.